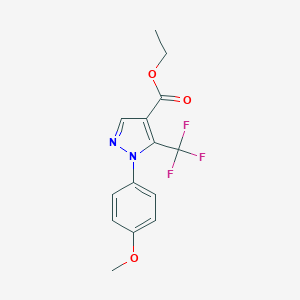
ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Cat. No. B052626
Key on ui cas rn:
112055-38-6
M. Wt: 314.26 g/mol
InChI Key: AKJLMZLGGRBYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09221834B2
Procedure details


4-Methoxy phenylhydrazine (1 g, 7.24 mmol) and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (1.408 ml, 7.24 mmol) were stirred in acetonitrile (40 mL) at room temperature. To this mixture was added triethylamine (1.0 mL, 7.24 mmol). LCMS trace of aliquot taken immediately after the addition indicated completion of reaction. The crude mixture was further aged for 1 hr. Volatiles were removed under reduce pressure. The resulting crude mixture was purified by flash chromatography (SiO2, Isolute Flash Si; 100 g). The column was eluted by an EtOAc/hexanes mixture (0% to 20%). Related fractions were pooled and evaporated to afford a yellow oil of 1.4015 g. This oil was further purified by preparative HPLC (reverse phase, Kromasil® 100-5C18, 100×21.1 mm) eluting with acetonitrile/water+0.1% TFA (30% to 100% organic in 10 min, then to 100% for 2 min, 20 mL/min). Related fractions were pooled and evaporated under reduced pressure to afford an oil as a TFA salt of the titled compound.

Quantity
1.408 mL
Type
reactant
Reaction Step One



[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O[CH:14]=[C:15]([C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C.C(N(CC)CC)C>C(#N)C>[C:21]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:2].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:21]([C:22]([F:23])([F:24])[F:25])=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:14]=[N:10]2)=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
1.408 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
[Compound]
|
Name
|
crude mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatiles were removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude mixture was purified by flash chromatography (SiO2, Isolute Flash Si; 100 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
The column was eluted by an EtOAc/hexanes mixture (0% to 20%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oil of 1.4015 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This oil was further purified by preparative HPLC (reverse phase, Kromasil® 100-5C18, 100×21.1 mm)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with acetonitrile/water+0.1% TFA (30% to 100% organic in 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
